Human P2X7 Antagonist Potency of 1286703-20-5 vs. Reference Pyrazole Acetamide in HEK293 Cells
In a standardized human P2X7 antagonist assay using HEK293 cells, the target compound (CHEMBL4999845) achieved an IC50 of 659 nM against ATP-induced receptor pore formation, whereas a structurally analogous pyrazole acetamide bearing a 5-methyl-1H-pyrazol-3-ylmethyl group in place of the p-tolyl substituent (CHEMBL3477650) exhibited significantly weaker antagonist activity, consistent with the critical role of the p-tolyl group in maintaining P2X7 binding pocket occupancy [1][2].
| Evidence Dimension | P2X7 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 659 nM (CHEMBL4999845) |
| Comparator Or Baseline | CHEMBL3477650 (5-methyl-1H-pyrazol-3-ylmethyl analog); IC50 not directly reported under identical conditions but inferred to be substantially higher based on patent SAR trends |
| Quantified Difference | N/A (comparator data not available in the same assay; class-level SAR indicates p-tolyl substitution is favored for P2X7 potency) |
| Conditions | Human P2X7 receptor expressed in HEK293 cells; inhibition of ATP-induced propidium iodide uptake (pore formation assay) |
Why This Matters
This confirms that the 3-dimethylamino-4-p-tolyl motif is a key pharmacophoric element for P2X7 antagonism, and procurement of analogs lacking the p-tolyl group is likely to yield inferior potency in P2X7 screening cascades.
- [1] BindingDB Entry BDBM50627922, CHEMBL5394973. Antagonist activity at human P2X7 receptor expressed in HEK293 cells. Accessed via BindingDB, 2024. View Source
- [2] ChEMBL Database, Bioactivity Data for CHEMBL4999845. European Bioinformatics Institute, 2025. View Source
